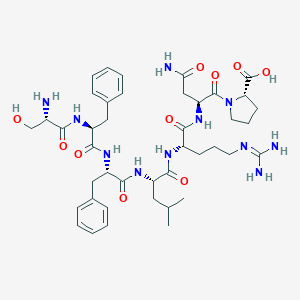
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole, also known as CB 1954, is a synthetic compound that has been extensively researched for its potential in cancer treatment. It was first synthesized in the 1950s by researchers at the University of Birmingham in the UK. Since then, it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
As mentioned above, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been extensively studied and has been shown to be effective against a range of cancer cell lines.
Effets Biochimiques Et Physiologiques
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has been shown to have both biochemical and physiological effects. Biochemically, it forms DNA cross-links, leading to cell death. Physiologically, it has been shown to inhibit tumor growth in animal models and has a favorable toxicity profile in humans.
Avantages Et Limitations Des Expériences En Laboratoire
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. It has also been extensively studied, making it a reliable tool for cancer research. However, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 does have some limitations. It requires activation by a nitroreductase enzyme, which may not be present in all cancer cells. Additionally, the formation of DNA cross-links can lead to off-target effects, which may limit its use in some experiments.
Orientations Futures
There are several future directions for 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 research. One area of interest is the development of more potent nitroreductase enzymes to improve the activation of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 in cancer cells. Another area of interest is the development of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 analogs with improved selectivity and potency. Additionally, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 may have potential in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 in humans.
Méthodes De Synthèse
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 is synthesized from 5-nitro-2-furaldehyde and 2-amino-4,5-dimethylthiazole. The resulting intermediate compound is then treated with sodium azide and acetic anhydride to produce 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954. This synthesis method has been well established and is widely used in research labs.
Applications De Recherche Scientifique
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has been extensively studied for its potential in cancer treatment. It is a prodrug that requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been shown to be effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Propriétés
Numéro CAS |
155474-51-4 |
|---|---|
Nom du produit |
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole |
Formule moléculaire |
C15H17N3O4 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
[6-(aziridin-1-yl)-5,8-dihydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] acetate |
InChI |
InChI=1S/C15H17N3O4/c1-7-11(17-5-6-17)14(21)10-12(13(7)20)18-4-3-9(15(18)16-10)22-8(2)19/h9,20-21H,3-6H2,1-2H3 |
Clé InChI |
IZFVBWAPABKWRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
SMILES canonique |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
Synonymes |
6-(1-aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 6-ADAD-1H-PBID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



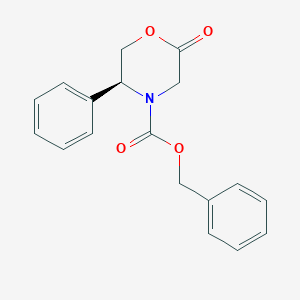

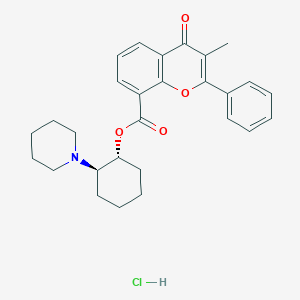
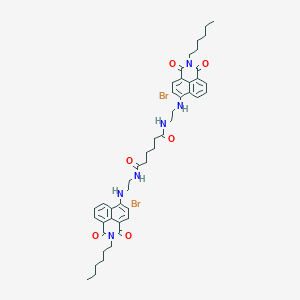


![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
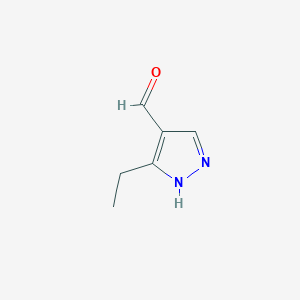

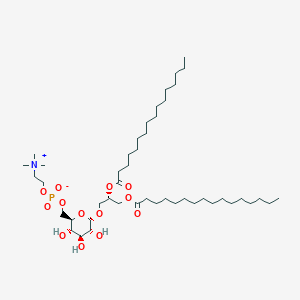

![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
